molecular formula C16H12N2O6S B2412827 (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide CAS No. 1356781-65-1

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide

Cat. No. B2412827
CAS RN: 1356781-65-1
M. Wt: 360.34
InChI Key: LROTVTARQBCLHB-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H12N2O6S and its molecular weight is 360.34. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research on compounds related to (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide has focused on their synthesis and potential reactivity. For example, studies have explored the highly stereoselective synthesis of aminobromocyclitol derivatives from furan, highlighting the versatility of furan derivatives in organic synthesis (Reynard, Reymond, & Vogel, 1991). Furthermore, the reverse Diels-Alder reaction has been utilized for the preparation of N-substituted maleimides from furan adducts, demonstrating the compound's role in the synthesis of functional polymers (Narita, Teramoto, & Okawara, 1971).

Biological Activities

Investigations into the biological activities of similar compounds have shown promising results. For instance, the compound SBI-0090799, a structurally related enamide, has been identified as a potent inhibitor of Zika virus replication, indicating potential antiviral applications (Riva et al., 2021). This highlights the potential of such compounds in the development of new antiviral agents.

Catalytic Applications

The gold-catalyzed cyclization of (Z)-enynols, which are closely related to the structure of the compound , offers an efficient route to fully substituted furans and dihydrofurans. This method is notable for its high stereoselectivity and mild reaction conditions, showcasing the compound's utility in organic synthesis (Liu et al., 2005).

Anticancer Potential

Novel indenopyridine derivatives, which share structural similarities with (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide, have been synthesized and evaluated for their anticancer activity. Some of these derivatives have shown significant potency against breast cancer cell lines, suggesting the potential of such compounds in cancer treatment (Ghorab & Al-Said, 2012).

properties

IUPAC Name

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S/c17-10-11(8-12-2-1-5-22-12)16(19)18-25(20,21)13-3-4-14-15(9-13)24-7-6-23-14/h1-5,8-9H,6-7H2,(H,18,19)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROTVTARQBCLHB-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(=O)C(=CC3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(=O)/C(=C\C3=CC=CO3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-(furan-2-yl)prop-2-enamide

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